molecular formula C5H11NO2S B1450311 3-(2-Aminoethyl)thietane 1,1-dioxide CAS No. 1352242-98-8

3-(2-Aminoethyl)thietane 1,1-dioxide

Cat. No. B1450311
M. Wt: 149.21 g/mol
InChI Key: WUZLHCPAXJNLGF-UHFFFAOYSA-N
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Description

“3-(2-Aminoethyl)thietane 1,1-dioxide” is a chemical compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 . It is also known by the synonym "2-(1,1-dioxothietan-3-yl)ethanamine" .


Synthesis Analysis

The synthesis of thietanes, including 3-(2-aminoethyl)thietane 1,1-dioxide, has been explored in various studies . For instance, 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole has been reacted with sodium phenolates to form 3-aryloxythietane-1,1-dioxides .


Molecular Structure Analysis

The molecular structure of 3-(2-Aminoethyl)thietane 1,1-dioxide consists of a thietane ring, which is a four-membered heterocyclic compound containing a sulfur atom, with an aminoethyl group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Aminoethyl)thietane 1,1-dioxide include a molecular weight of 149.21 and a molecular formula of C5H11NO2S . Further details such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated the utility of thietane 1,1-dioxides in synthetic chemistry, particularly in the alkylation of sulfonamides and the synthesis of N-(thiiran-2-ylmethyl)- and N-(thietan-3-yl)sulfonamides. The selectivity of these reactions varies with the solvent used, providing a versatile approach to synthesizing 3-(arylamino)thietanes with selective acylation at the nitrogen atom. These findings open avenues for creating analogous derivatives, expanding the toolbox for organic synthesis (Sokolov et al., 2005).

Medicinal Chemistry Applications

In medicinal chemistry, thietane 1,1-dioxides have been identified as core structures in the design of new therapeutic agents. Their modifications have led to compounds with significant biological activities, such as antidepressant-like effects. Studies have synthesized a series of 3-alkyloxy(sulfanyl)thietane-1,1-dioxides, demonstrating their potential in pharmacological applications. These compounds showed comparable effects to established treatments like amitriptyline, indicating their potential as novel antidepressants. Moreover, the prediction of their toxicological profiles suggests a low risk of adverse effects, highlighting their suitability for further drug development (Khaliullin et al., 2020).

Advances in Organic Synthesis Techniques

Innovative synthesis methods for thietane 1,1-dioxides include the palladium-catalyzed decarboxylative asymmetric allylic alkylation. This method facilitates the creation of α-sulfonyl tetrasubstituted stereogenic centers with high enantioselectivity. The technique not only enhances the synthetic efficiency but also demonstrates the potential for generating novel enantioenriched spirocycles, which are valuable in medicinal chemistry for their unique biological activities (Laidlaw & Franckevičius, 2021).

Protective Group Application

Thietane rings have been explored as novel protecting groups for NH functionalities in heterocycles. This application is particularly significant in the synthesis of complex molecules where selective deprotection is required. The thietane ring can be introduced via alkylation and removed by oxidation to thietane 1,1-dioxide, followed by treatment with sodium alkoxide. This strategy provides a useful tool for synthetic chemists, facilitating the synthesis of heterocyclic compounds with enhanced precision (Khaliullin & Klen, 2009).

properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c6-2-1-5-3-9(7,8)4-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZLHCPAXJNLGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801298864
Record name 3-Thietaneethanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)thietane 1,1-dioxide

CAS RN

1352242-98-8
Record name 3-Thietaneethanamine, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352242-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thietaneethanamine, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801298864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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